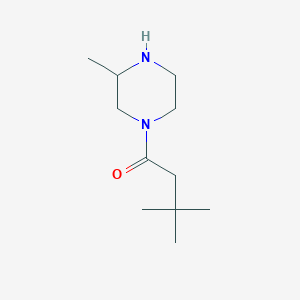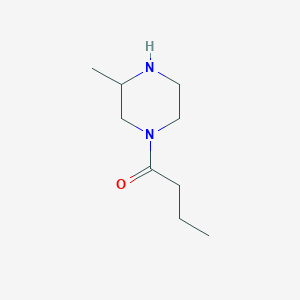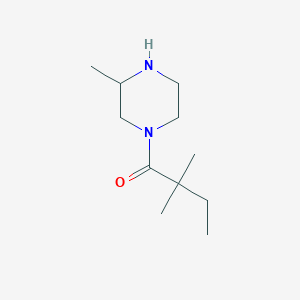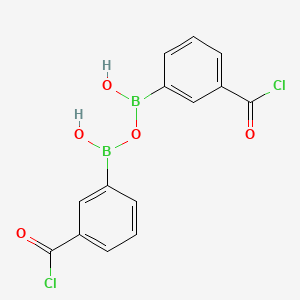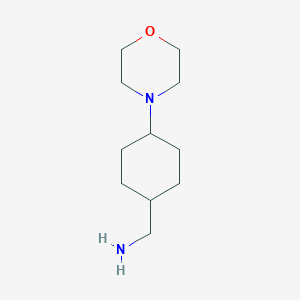
(4-Morpholinocyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Morpholinocyclohexyl)methanamine” is a chemical compound with the CAS Number: 1781543-79-0 . It has a molecular weight of 198.31 . The compound is solid in its physical form and is stored in a refrigerator .
Physical And Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 198.31 . It is stored in a refrigerator . More specific physical and chemical properties like melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
(4-Morpholinocyclohexyl)methanamine has a wide range of scientific research applications, including its use as a catalyst, its ability to bind to proteins, and its ability to act as a ligand. It has been used in a variety of research studies, including studies of enzyme catalysis, protein-protein interactions, and drug delivery systems. Additionally, this compound has been used in studies of the structure and function of proteins, as well as in studies of the mechanisms of action of drugs and other compounds.
Mechanism of Action
The mechanism of action of (4-Morpholinocyclohexyl)methanamine is not yet fully understood. However, it is believed that this compound acts as a ligand, binding to proteins and other molecules in order to facilitate their interactions and reactions. Additionally, this compound has been shown to act as a catalyst, speeding up the rate of certain chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound has the potential to bind to proteins and other molecules, as well as to act as a catalyst for certain chemical reactions. Additionally, this compound has been shown to have an effect on the structure and function of proteins, as well as on the mechanisms of action of drugs and other compounds.
Advantages and Limitations for Lab Experiments
The advantages of using (4-Morpholinocyclohexyl)methanamine in lab experiments include its ability to act as a catalyst, its ability to bind to proteins, and its ability to act as a ligand. Additionally, this compound is water-soluble and relatively easy to synthesize. However, there are some limitations to using this compound in lab experiments, including its potential toxicity and its relatively low solubility in organic solvents.
Future Directions
Future research on (4-Morpholinocyclohexyl)methanamine should focus on further understanding its mechanism of action, as well as its potential biochemical and physiological effects. Additionally, further research should focus on the potential applications of this compound, such as its potential use as a catalyst and its potential use as a ligand. Additionally, further research should focus on the potential toxicity of this compound and its potential interactions with other compounds. Finally, further research should focus on the potential for this compound to be used as a drug delivery system.
Synthesis Methods
(4-Morpholinocyclohexyl)methanamine can be synthesized in a variety of ways, the most common of which is through the reaction of morpholine with cyclohexanone. This is accomplished by reacting morpholine with cyclohexanone in the presence of a base, such as sodium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The reaction is then heated to a temperature of 80-90°C for several hours, resulting in the formation of this compound.
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
(4-morpholin-4-ylcyclohexyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h10-11H,1-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQRLAIVNNCUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B6334542.png)
